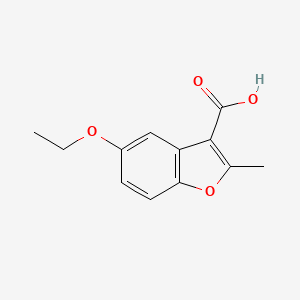

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)11(12(13)14)7(2)16-10/h4-6H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTADZSZNVASNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351739 | |

| Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300673-97-6 | |

| Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Synthetic Pathway Overview

The proposed synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid commences with the commercially available starting material, ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate. The synthesis involves two primary transformations:

-

Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group at the 5-position to yield ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate.

-

Saponification: Hydrolysis of the ethyl ester at the 3-position to afford the final product, this compound.

This synthetic strategy is illustrated in the workflow diagram below.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed experimental protocols for the two key synthetic steps. These are adapted from procedures for analogous compounds and represent a practical approach to the synthesis.

Step 1: Synthesis of Ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate

This step involves the ethylation of the phenolic hydroxyl group of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate via a Williamson ether synthesis.

Reaction Scheme:

Caption: Ethylation of the starting material.

Procedure:

-

To a solution of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Stir the suspension vigorously at room temperature for 15-20 minutes.

-

Add diethyl sulfate or ethyl iodide (1.2-1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 70-90% |

| Physical State | Solid or viscous oil |

| Purity (by HPLC) | >95% |

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid through saponification.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester intermediate.

Procedure:

-

Dissolve ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide (2.0-5.0 eq.) in water.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 85-98% |

| Physical State | Solid |

| Purity (by HPLC) | >98% |

Characterization Data (Predicted)

While experimental characterization data for this compound is not extensively reported in the available literature, the following are predicted spectroscopic features based on its chemical structure and data from analogous compounds.

Table of Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons on the benzofuran ring. - Quartet and triplet signals for the ethoxy group protons. - Singlet for the methyl group protons at the 2-position. - A broad singlet for the carboxylic acid proton (downfield). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm). - Aromatic and furan ring carbons. - Methylene and methyl carbons of the ethoxy group. - Methyl carbon at the 2-position. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). - C-O stretching bands for the ether and carboxylic acid. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight of 220.22 g/mol . |

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis for this compound. The described Williamson ether synthesis and saponification are robust reactions that should provide the target compound in good yield and high purity. The provided protocols and predicted characterization data serve as a valuable resource for researchers undertaking the synthesis of this and related benzofuran derivatives for applications in drug discovery and development. Further experimental work is required to confirm the exact reaction conditions and to fully characterize the final product.

Technical Guide: Structure Elucidation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a member of the benzofuran family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise determination of the chemical structure of such molecules is a critical step in drug discovery and development, ensuring the correct identification and subsequent investigation of their therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of this compound. While specific experimental data for this exact compound is not extensively available in published literature, this guide will utilize data from closely related analogs, primarily the methoxy derivative, to illustrate the elucidation process. The principles and techniques described herein are fundamental to the structural characterization of novel organic molecules.

Chemical Structure and Properties

The foundational step in structure elucidation is the determination of the molecule's basic chemical properties.

-

Molecular Formula: C₁₂H₁₂O₄[1]

-

Molecular Weight: 220.22 g/mol [1]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 1H | Ar-H (H4) |

| ~7.3 | Doublet | 1H | Ar-H (H7) |

| ~6.9 | Doublet of Doublets | 1H | Ar-H (H6) |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~2.7 | Singlet | 3H | -CH₃ (at C2) |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~158 | C5 |

| ~150 | C7a |

| ~148 | C2 |

| ~125 | C3a |

| ~115 | C4 |

| ~112 | C7 |

| ~105 | C6 |

| ~103 | C3 |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

| ~14 | -CH₃ (at C2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether & carboxylic acid) |

| ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 220.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of an appropriately substituted phenol with an α-halo-β-ketoester followed by cyclization and hydrolysis.

Caption: Plausible synthetic workflow for the target compound.

Protocol:

-

Step 1: Synthesis of Ethyl 2-(4-ethoxyphenoxy)acetoacetate (Intermediate Ether).

-

To a solution of 4-ethoxyphenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).

-

To this mixture, add ethyl 2-chloroacetoacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 2: Cyclization to Ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate.

-

Treat the intermediate ether with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature (e.g., 0 °C to room temperature).

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Step 3: Hydrolysis to this compound.

-

Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product.

-

Characterization Techniques

The following outlines the general procedures for obtaining the spectroscopic data.

Caption: General workflow for sample characterization.

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

-

IR Spectroscopy:

-

Prepare a sample by either making a KBr pellet or as a thin film on a salt plate.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

-

Mass Spectrometry:

-

Introduce a solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

-

Signaling Pathways and Biological Activity

Benzofuran derivatives are known to interact with various biological targets. While the specific signaling pathways modulated by this compound have not been reported, related compounds have shown potential as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the inflammatory pathway. Further research would be required to elucidate the specific biological activities and mechanisms of action for this compound.

Caption: Potential inhibitory action on inflammatory pathways.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide has provided a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The presented protocols and predicted data serve as a valuable resource for researchers working on the synthesis and characterization of novel benzofuran derivatives for potential therapeutic applications. Further experimental work is necessary to confirm the precise spectroscopic data and to explore the biological activity profile of this specific molecule.

References

physical and chemical properties of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a heterocyclic compound belonging to the benzofuran class. While comprehensive experimental data is not extensively available in public literature, this document synthesizes the predicted physicochemical properties and provides a foundational understanding of this molecule. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, suggesting that derivatives such as this compound could be of interest for further investigation. This guide presents the available computational data and outlines a general logical workflow for its potential investigation.

Physicochemical Properties

Due to a lack of extensive experimental validation in publicly accessible databases, the following properties are based on computational predictions. These values provide a useful starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H12O4 | N/A |

| Molecular Weight | 220.22 g/mol | N/A |

| XLogP3 | 2.8 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 4 | N/A |

| Rotatable Bond Count | 3 | N/A |

| Exact Mass | 220.073559 g/mol | N/A |

| Monoisotopic Mass | 220.073559 g/mol | N/A |

| Topological Polar Surface Area | 59.7 Ų | N/A |

| Heavy Atom Count | 16 | N/A |

| Formal Charge | 0 | N/A |

| Complexity | 289 | N/A |

| Isotope Atom Count | 0 | N/A |

| Defined Atom Stereocenter Count | 0 | N/A |

| Undefined Atom Stereocenter Count | 0 | N/A |

| Defined Bond Stereocenter Count | 0 | N/A |

| Undefined Bond Stereocenter Count | 0 | N/A |

| Covalently-Bonded Unit Count | 1 | N/A |

| Compound Is Canonicalized | Yes | N/A |

Logical Workflow for Compound Investigation

The following diagram outlines a general workflow for the systematic investigation of a novel compound like this compound, from initial synthesis to potential preclinical evaluation.

Caption: General workflow for the investigation of a novel chemical entity.

Potential Signaling Pathway Analysis

Given that many benzofuran derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities, a hypothetical signaling pathway that could be investigated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central mediator of inflammatory responses.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

An In-depth Technical Guide on 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, including its identifiers and a detailed exploration of its structural analogs, synthesis pathways, and potential biological activities. Due to the limited availability of specific data for the target compound, this guide leverages information on closely related benzofuran derivatives to offer valuable insights for research and development.

Compound Identification

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₂H₁₂O₄ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

For comparative analysis, its close structural analog, 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, is well-documented:

| Identifier | Value | Source |

| Compound Name | 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid | [2] |

| CAS Number | 29735-88-4 | [2] |

| Molecular Formula | C₁₁H₁₀O₄ | [2] |

| Molecular Weight | 206.19 g/mol | [2] |

Synthesis of Benzofuran-3-Carboxylic Acid Derivatives

The synthesis of benzofuran-3-carboxylic acid derivatives can be achieved through various established chemical pathways. A common strategy involves the cyclization of appropriately substituted phenolic compounds.

A representative synthetic route to a benzofuran-3-carboxylic acid scaffold is outlined below. This process typically starts from a substituted phenol and involves the introduction of a side chain that can undergo intramolecular cyclization.

Caption: Generalized workflow for the synthesis of benzofuran-3-carboxylic acid derivatives.

A documented procedure for the synthesis of a related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, starts from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[3]

-

Starting Material: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol)

-

Reagents:

-

Potassium carbonate (K₂CO₃, 20 mmol)

-

Dimethyl sulfate ((CH₃O)₂SO₂, 60 mmol)

-

Acetone (30 mL)

-

-

Procedure:

-

A mixture of the starting material, potassium carbonate, and an excess of dimethyl sulfate in acetone is refluxed for 48 hours.[3]

-

Upon completion of the reaction, the hot mixture is filtered to remove inorganic salts.

-

The solvent is evaporated from the filtrate.

-

The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent.

-

-

Product: The reaction yields methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate as a white powder.[3]

To obtain the corresponding carboxylic acid, the resulting ester would typically undergo hydrolysis.

Potential Biological Activity and Applications

Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities.[3] While specific biological data for this compound is not available, the broader family of benzofurans has shown promise in several therapeutic areas.

-

Antimicrobial and Antifungal Activity: Various derivatives of benzofurancarboxylic acids have been synthesized and tested for their activity against Gram-positive bacteria and Candida strains.[4] Halogenated derivatives, in particular, have demonstrated notable antimicrobial and antifungal properties.[4]

-

Anticancer Properties: The benzofuran scaffold is a core component of many compounds with cytotoxic activity against various cancer cell lines.[5][6][7] Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxicity against leukemia, cervix carcinoma, and other cancer cell lines.[5][6] The introduction of halogens can enhance the anticancer activity of these compounds.[6]

-

Other Pharmacological Activities: The benzofuran nucleus is present in compounds with anti-inflammatory, antiviral, and antiarrhythmic properties.[3]

The potential biological activities of benzofuran derivatives are often linked to their ability to interact with various biological targets, a process influenced by the specific substituents on the benzofuran ring system.

Based on the known anticancer activities of similar compounds, a potential mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway.

Caption: Hypothetical signaling pathway illustrating the induction of apoptosis by a benzofuran derivative.

Conclusion

This compound is a member of the pharmacologically significant benzofuran class of compounds. While specific experimental data for this particular molecule is limited, a wealth of information exists for its structural analogs. The synthetic routes are well-established, and the broader class of benzofuran derivatives exhibits promising antimicrobial and anticancer activities. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activity of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid: An In-depth Technical Guide Based on Structurally Related Compounds

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to medicinal chemistry.[1][2] Possessing a fused benzene and furan ring system, this scaffold is a common motif in numerous natural products and synthetic molecules with a wide array of pharmacological properties.[1][2][3] The biological versatility of the benzofuran core is attributed to its ability to interact with various biological targets, a feature that can be finely tuned through substitutions on the ring system.[3] Derivatives of benzofuran have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and antioxidant properties.[2][4][5] This guide will focus on the potential biological activities of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid by examining the established activities of its structural analogs.

Potential Biological Activities and Therapeutic Applications

Based on the activities of related benzofuran-3-carboxylic acid derivatives, this compound is predicted to exhibit several key biological effects.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives. Halogenated derivatives, in particular, have shown enhanced cytotoxic activity against various cancer cell lines.[1][5]

Mechanism of Action: The anticancer effects of benzofuran derivatives are often multi-faceted. Some compounds have been shown to induce apoptosis through both receptor-mediated and mitochondrial pathways.[5] Additionally, specific derivatives have been identified as inhibitors of key cellular targets like the polo-box domain of polo-like kinase 1 (PLK1-PBD) and tubulin polymerization.[5]

Quantitative Data:

| Compound | Cell Line | Activity | Reference |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | Significant cytotoxicity | [5] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | Significant cytotoxicity | [5] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | Significant cytotoxicity | [5] |

| 5-[(2,6-difluorobenzyl)oxy]-2-(2-naphthyl)benzofuran-3-carboxylic acid (B25) | FRT (hTMEM16A) | IC50 = 2.8 ± 1.3 μM (CaCC inhibition) | [6] |

| 3-carboxy-2-methylbenzofuran analog (1d) | - | IC50 ~ 0.5 μM (Pendrin inhibition) | [7] |

Antimicrobial and Antifungal Activity

Derivatives of benzofuran-3-carboxylic acid have been investigated for their efficacy against a range of microbial pathogens.

Spectrum of Activity: Studies have demonstrated activity against Gram-positive cocci, including various strains of Staphylococcus aureus and Micrococcus luteus, as well as Bacillus species.[8] Antifungal activity has also been observed against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus.[9] The introduction of bromine atoms into the benzofuran structure has been shown to increase antimicrobial potency.[4]

Mechanism of Action: While not fully elucidated for all compounds, some antifungal benzofuran derivatives, like amiodarone, are known to disrupt intracellular calcium homeostasis, which is a critical factor in their fungicidal activity.[9]

Ion Channel Modulation

Recent research has identified benzofuran-3-carboxylic acids as potent modulators of ion channels, suggesting their potential use in treating conditions related to ion transport dysregulation.

Calcium-Activated Chloride Channel (CaCC) Inhibition: A series of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids have been synthesized and identified as inhibitors of the transmembrane protein 16A (TMEM16A), a key component of CaCCs.[6] These channels are crucial in various physiological processes, including epithelial secretion and smooth muscle contraction.[6]

Pendrin Inhibition: A novel class of 3-carboxy-2-methylbenzofuran derivatives has been identified as potent inhibitors of pendrin (SLC26A4), an anion exchanger found in the kidney and lung.[7] Pendrin inhibition is a promising therapeutic strategy for edema and hypertension.[7] In animal models, a lead compound from this class potentiated the diuretic effect of furosemide.[7]

Experimental Protocols

This section details the methodologies commonly employed in the assessment of the biological activities of benzofuran derivatives, as extracted from the cited literature.

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel benzofuran derivatives.

Caption: A generalized workflow from chemical synthesis to biological evaluation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (benzofuran derivatives) for a defined period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Mechanisms

While detailed signaling pathways for this compound are unknown, the activities of its analogs suggest potential interactions with key cellular processes.

Induction of Apoptosis

The cytotoxic effects of some benzofuran derivatives are mediated by the induction of programmed cell death, or apoptosis.

Caption: Potential apoptotic pathways targeted by benzofuran derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential pharmacological profile. The core benzofuran-3-carboxylic acid scaffold is a versatile platform for developing novel therapeutic agents. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these predictions. Specifically, screening against a panel of cancer cell lines, pathogenic microbes, and key ion channels would be a logical next step. Structure-activity relationship (SAR) studies, guided by the findings for related compounds, will be crucial in optimizing the potency and selectivity of this and other novel benzofuran derivatives for various therapeutic targets.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. cancerresgroup.us [cancerresgroup.us]

- 4. ptfarm.pl [ptfarm.pl]

- 5. mdpi.com [mdpi.com]

- 6. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific biological activity of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the likely mechanisms of action based on robust data from structurally analogous benzofuran derivatives. The presented activities and associated quantitative data should be considered predictive for the target compound and require experimental validation.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide focuses on elucidating the probable core mechanisms of action for This compound . By examining the structure-activity relationships (SAR) and experimental data from closely related analogs, we can infer its potential therapeutic applications and molecular targets. The primary hypothesized mechanisms of action for this compound fall into three main categories: inhibition of ion channels, anticancer activity, and antimicrobial effects.

Potential Mechanisms of Action

Based on the biological activities of structurally similar benzofuran-3-carboxylic acid derivatives, the following mechanisms are proposed for this compound.

A significant body of evidence points towards benzofuran-3-carboxylic acid derivatives as modulators of anion transport proteins. Two key targets identified are Pendrin (SLC26A4) and the Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC).

2.1.1 Pendrin (SLC26A4) Inhibition

Pendrin is an anion exchanger responsible for the transport of chloride (Cl⁻), iodide (I⁻), and bicarbonate (HCO₃⁻) across cell membranes. It is expressed in the kidney, inner ear, and thyroid. Inhibition of pendrin in the kidney can lead to a diuretic effect. Studies on 3-carboxy-2-methylbenzofuran analogs have identified potent inhibitors of pendrin.

-

Signaling Pathway and Mechanism of Action

2.1.2 TMEM16A (CaCC) Inhibition

TMEM16A is a calcium-activated chloride channel involved in various physiological processes, including epithelial secretion and smooth muscle contraction. Inhibitors of TMEM16A are being investigated for the treatment of hypertension and secretory diarrheas. Substituted benzofuran-3-carboxylic acids have been identified as potent inhibitors of TMEM16A.

-

Signaling Pathway and Mechanism of Action

Quantitative Data for Ion Channel Inhibition by Benzofuran Analogs

| Compound Class | Specific Analog | Target | Potency (IC₅₀) | Reference |

| 3-Carboxy-2-methylbenzofurans | Analog 1d | Pendrin | ~0.5 µM | [1] |

| 3-Carboxy-2-methylbenzofurans | Analog 1a | Pendrin | 4.1 µM | [1] |

| 5-Benzyloxy-2-arylbenzofuran-3-carboxylic acids | Analog B25 | TMEM16A | 2.8 ± 1.3 µM | [2] |

| 5-Benzyloxy-2-arylbenzofuran-3-carboxylic acids | Various Analogs | TMEM16A | < 6 µM | [2] |

Benzofuran derivatives are widely reported to possess cytotoxic activity against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor proliferation.

-

General Anticancer Signaling Pathway

Quantitative Data for Cytotoxicity of Benzofuran Analogs

| Compound Class | Specific Analog | Cancer Cell Line | Potency (IC₅₀) | Reference |

| Halogenated Benzofurans | Compound 1e | HeLa (Cervical Carcinoma) | > 100 µM | [4] |

| Halogenated Benzofurans | Compound 2d | K562 (Leukemia) | 21.3 µM | [4] |

| Benzofuran-based Chalcones | Compound 4g | HeLa (Cervical Carcinoma) | 5.61 µM | [5] |

| Benzofuran-based Chalcones | Compound 4g | HCC1806 (Breast Cancer) | 5.93 µM | [5] |

Derivatives of benzofuran have been shown to exhibit inhibitory activity against a range of microbial pathogens, including Gram-positive bacteria and various fungi. The exact mechanism is not always fully elucidated but may involve disruption of the cell membrane or inhibition of essential enzymes.

Quantitative Data for Antimicrobial Activity of Benzofuran Analogs

| Compound Class | Specific Analog | Microorganism | Potency (MIC) | Reference |

| Halogenated 3-Benzofurancarboxylic Acids | Compound III | Staphylococcus aureus | 50-100 µg/mL | [6] |

| Halogenated 3-Benzofurancarboxylic Acids | Compound VI | Staphylococcus aureus | 50-100 µg/mL | [6] |

| Halogenated 3-Benzofurancarboxylic Acids | Compound III | Candida albicans | 100 µg/mL | [6] |

| Aza-benzofurans | Compound 1 | Staphylococcus aureus | 12.5 µg/mL | [5] |

| Aza-benzofurans | Compound 1 | Salmonella typhimurium | 12.5 µg/mL | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzofuran derivatives, which would be applicable for testing this compound.

This fluorescence-based assay is a high-throughput method to screen for pendrin inhibitors.

-

Experimental Workflow

-

Detailed Protocol:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human pendrin and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are cultured in a suitable medium (e.g., Kaighn's modified Ham's F12) supplemented with antibiotics for selection.

-

Plating: Cells are seeded in 96-well black, clear-bottom plates and grown to form a confluent monolayer.

-

Compound Preparation: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in a chloride-based buffer (e.g., Phosphate-Buffered Saline - PBS).

-

Assay Execution: The cell culture medium is replaced with the buffer containing the test compound or vehicle (DMSO) and incubated for 10-15 minutes at room temperature.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured (excitation ~485 nm, emission ~520 nm).

-

Anion Exchange: An equal volume of a buffer where chloride is replaced by an anion that quenches YFP fluorescence (e.g., iodide or thiocyanate) is added to each well to initiate pendrin-mediated anion exchange.

-

Data Analysis: The rate of fluorescence quenching over time is recorded. The initial rate of quenching is proportional to pendrin activity. The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined from the dose-response curve.

-

This electrophysiological technique directly measures ion transport across an epithelial monolayer.

-

Experimental Workflow

-

Detailed Protocol:

-

Cell Culture: FRT cells stably expressing human TMEM16A are cultured on permeable filter supports until a tight monolayer with high electrical resistance is formed.

-

Ussing Chamber Setup: The filter supports are mounted in Ussing chambers. The apical and basolateral sides are bathed with solutions of different chloride concentrations to create a gradient.

-

Compound Application: The test compound is added to both the apical and basolateral chambers and allowed to pre-incubate for approximately 10 minutes.

-

Channel Activation: A calcium agonist, such as ATP or ionomycin, is added to the bathing solution to increase intracellular calcium and activate TMEM16A channels.

-

Data Recording: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion flow, is continuously recorded.

-

Data Analysis: The peak Isc following agonist stimulation is measured. The inhibitory effect of the compound is calculated as the percentage reduction in the peak Isc compared to the vehicle control. IC₅₀ values are determined from concentration-inhibition curves.[7]

-

The MTT assay is a colorimetric method for assessing cell viability.

-

Experimental Workflow

-

Detailed Protocol:

-

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[4]

-

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Detailed Protocol:

-

Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: The microbial strain to be tested is grown overnight, and the culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: The prepared microbial inoculum is added to each well of the microtiter plate containing the diluted compound.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

-

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available, a strong inference can be drawn from the extensive research on its structural analogs. The data strongly suggest that this compound is likely to exhibit activity as an inhibitor of the anion channels Pendrin and TMEM16A, and may also possess anticancer and antimicrobial properties. The presence of the 5-ethoxy group, a relatively small lipophilic moiety, is consistent with the structural requirements for these activities observed in related series of compounds.

To definitively establish the mechanism of action, the following experimental steps are recommended:

-

In Vitro Screening: The compound should be tested in the detailed assays described above (Pendrin and TMEM16A inhibition, cytotoxicity against a panel of cancer cell lines, and antimicrobial MIC determination) to confirm these predicted activities and quantify its potency.

-

Mechanism of Action Studies: For any confirmed activity, further mechanistic studies should be conducted. For example, if anticancer activity is observed, apoptosis and cell cycle analysis should be performed.

-

In Vivo Studies: If potent in vitro activity is confirmed, evaluation in relevant animal models would be the next logical step to assess efficacy and pharmacokinetic properties.

The versatile benzofuran scaffold continues to be a promising starting point for the development of novel therapeutic agents. The targeted investigation of this compound is a scientifically warranted endeavor.

References

- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. scbt.com [scbt.com]

A Comprehensive Technical Guide to Substituted Benzofuran Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted benzofuran carboxylic acids, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their wide range of biological activities. This document details their synthesis, summarizes their quantitative biological data, provides experimental protocols for key assays, and visualizes relevant signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of Substituted Benzofuran Carboxylic Acids

The synthesis of the benzofuran nucleus is a cornerstone of medicinal chemistry, with numerous methods developed to afford a diverse array of substituted derivatives.[1] One of the classical and efficient methods for the preparation of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[2] This reaction, typically carried out in the presence of a base like sodium hydroxide in ethanol, involves the ring contraction of the coumarin to yield the desired benzofuran carboxylic acid.[2] Microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times from hours to minutes while maintaining high yields.[2]

Another versatile approach involves the condensation of substituted 2-hydroxybenzophenones with diethyl bromomalonate in the presence of a base, which provides a one-pot synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids in high yields.[3] The reactivity of the starting 2-hydroxybenzophenone is influenced by the electronic properties of its substituents, with electron-withdrawing groups generally leading to better yields.[3]

Furthermore, multi-step synthetic routes starting from readily available precursors like 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid have been employed to generate a variety of substituted derivatives, including halogenated and amide-containing compounds.[4] These syntheses often involve standard organic reactions such as esterification, bromination, and amidation.[4]

Biological Activities of Substituted Benzofuran Carboxylic Acids

Substituted benzofuran carboxylic acids and their derivatives exhibit a remarkable spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. These activities include anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted benzofuran carboxylic acids against a panel of human cancer cell lines.[5] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5] The antiproliferative efficacy is often dependent on the substitution pattern on the benzofuran core and the phenyl ring. For instance, certain 3-amidobenzofuran derivatives have shown significant activity against breast (MDA-MB-231) and colon (HCT-116, HT-29) cancer cell lines.[5] Similarly, some benzofuran-based carboxylic acids have exhibited potent inhibition of breast cancer cell lines MCF-7 and MDA-MB-231.[5]

Table 1: Anticancer Activity of Substituted Benzofuran Carboxylic Acid Derivatives (IC50 in µM)

| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Amidobenzofuran derivative 28g | - | MDA-MB-231 | 3.01 | [5][6] |

| HCT-116 | 5.20 | [5][6] | ||

| HT-29 | 9.13 | [5][6] | ||

| Benzofuran-based carboxylic acid 44b | - | MDA-MB-231 | 2.52 | [5] |

| Benzofuran hybrid 13b | - | MCF-7 | 1.875 | [5] |

| Benzofuran hybrid 13g | - | MCF-7 | 1.287 | [5] |

| Oxindole-based benzofuran hybrid 22d | - | MCF-7 | 3.41 | [5] |

| Oxindole-based benzofuran hybrid 22f | - | MCF-7 | 2.27 | [5] |

| Benzofuran derivative 12 | - | SiHa | 1.10 | [5] |

| HeLa | 1.06 | [5] | ||

| Halogenated benzofuran derivative 1 | Bromine on methyl at C3 | K562 | 5 | [7] |

| HL60 | 0.1 | [7] |

Antimicrobial and Antifungal Activity

Substituted benzofuran carboxylic acids have also emerged as promising antimicrobial and antifungal agents.[1] Their efficacy has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][8] The introduction of halogen atoms into the benzofuran structure has been shown to be a key factor in enhancing antimicrobial activity.[1]

Table 2: Antimicrobial and Antifungal Activity of Substituted Benzofuran Carboxylic Acid Derivatives (MIC in µg/mL)

| Compound/Derivative | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III ) | Brominated | Staphylococcus aureus | 50-200 | [1] |

| Candida albicans | 100 | [1] | ||

| Candida parapsilosis | 100 | [1] | ||

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV ) | Brominated | Staphylococcus aureus | 50-200 | [1] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI ) | Chlorinated | Staphylococcus aureus | 50-200 | [1] |

| Candida albicans | 100 | [1] | ||

| Candida parapsilosis | 100 | [1] | ||

| Aza-benzofuran derivative 1 | - | Salmonella typhimurium | 12.5 | [8] |

| Escherichia coli | 25 | [8] | ||

| Staphylococcus aureus | 12.5 | [8] | ||

| Oxa-benzofuran derivative 5 | - | Penicillium italicum | 12.5 | [8] |

| Colletotrichum musae | 12.5 | [8] | ||

| Oxa-benzofuran derivative 6 | - | Colletotrichum musae | 12.5-25 | [8] |

| Benzofuran derivative 6a | Amide derivative | Bacillus subtilis | 6.25 | [9] |

| Staphylococcus aureus | 6.25 | [9] | ||

| Escherichia coli | 6.25 | [9] | ||

| Benzofuran derivative 6b | Amide derivative | Bacillus subtilis | 6.25 | [9] |

| Staphylococcus aureus | 6.25 | [9] | ||

| Escherichia coli | 6.25 | [9] | ||

| Benzofuran derivative 6f | Amide derivative | Bacillus subtilis | 6.25 | [9] |

| Staphylococcus aureus | 6.25 | [9] | ||

| Escherichia coli | 6.25 | [9] | ||

| 5,7-dibromo-2-benzoylbenzofuran-carboxylic acid derivative 9b | Dibromo, Carboxylic acid | MRSA | 32 | [10] |

| 5,7-dibromo-2-benzoylbenzofuran-carboxylic acid derivative 9d | Dibromo, Carboxylic acid | MRSA | 32 | [10] |

Antioxidant Activity

Several benzofuran derivatives have demonstrated significant antioxidant activity.[11] The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in a variety of diseases. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[11]

Table 3: Antioxidant Activity of Substituted Benzofuran Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Dehydro-δ-viniferin (1 ) | DPPH radical scavenging | IC50 = 96.7 ± 8.9 µM | [11] |

| Benzofuran ester compound 64 | DPPH radical scavenging | Highest free radical scavenging activity in the series | [11] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative 65 | LPO inhibition at 100 µM | 62% | [11] |

| DPPH radical formation inhibition at 100 µM | 23.5% | [11] | |

| Substituted benzofuran derivatives 66a-66g | DPPH radical scavenging | Excellent antioxidant activity | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted benzofuran carboxylic acids.

Synthesis Protocols

3.1.1. General Procedure for Microwave-Assisted Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acids [2]

-

To a microwave vessel, add the 3-bromocoumarin (1 equivalent).

-

Add ethanol and sodium hydroxide (3 equivalents).

-

Seal the vessel and subject it to microwave irradiation (e.g., 300W) for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 79 °C) with stirring.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the solution with concentrated hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration and dry.

3.1.2. General Procedure for the One-Pot Synthesis of 3-Phenyl-1-benzofuran-2-carboxylic Acids [3]

-

Dissolve the substituted 2-hydroxybenzophenone (1 equivalent) and diethyl bromomalonate (1.2 equivalents) in a suitable solvent (e.g., dry acetone).

-

Add potassium carbonate (2 equivalents) to the mixture.

-

Reflux the reaction mixture for a specified period (e.g., 10 hours).

-

After cooling, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

To the resulting ester, add a solution of sodium hydroxide in a mixture of ethanol and water.

-

Reflux the mixture to hydrolyze the ester.

-

After cooling, acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.

3.1.3. Synthesis of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid Derivatives [4]

-

Amide Derivative (2a):

-

Treat 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (2) with oxalyl chloride.

-

Subsequently, react with ammonium hydroxide to obtain the amide derivative.

-

-

Bromo-derivative (2b):

-

Brominate the amide derivative (2a) with bromine in acetic acid as a solvent to introduce a bromine atom at the 4-position of the aromatic ring.

-

Biological Assay Protocols

3.2.1. Anticancer Activity: MTT Assay [7]

-

Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

3.2.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay [1][8]

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (broth with microorganism) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3.2.3. Antioxidant Activity: DPPH Radical Scavenging Assay [11]

-

Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

-

Add a freshly prepared solution of DPPH in the same solvent to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Ascorbic acid is typically used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anticancer activity of substituted benzofuran carboxylic acids is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[] Dysregulation of the mTOR signaling pathway is a common feature in many cancers.[] Benzofuran derivatives have been identified as inhibitors of the mTOR pathway, often targeting the mTORC1 complex.[13][14] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in the suppression of protein synthesis and cell cycle arrest.

Caption: Inhibition of the mTOR signaling pathway by substituted benzofuran carboxylic acids.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway are frequently observed in human cancers. Some benzofuran derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by substituted benzofuran carboxylic acids.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[15] The NF-κB signaling pathway is constitutively active in many types of cancer and plays a crucial role in inflammation and tumorigenesis.[15][16] Benzofuran derivatives have been reported to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects.[16][17] Inhibition can occur at various levels, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.[15]

Caption: Inhibition of the NF-κB signaling pathway by substituted benzofuran carboxylic acids.

Conclusion

Substituted benzofuran carboxylic acids represent a versatile and promising class of compounds with a wide array of biological activities. The synthetic methodologies for their preparation are well-established and allow for the generation of diverse libraries of derivatives. The significant anticancer, antimicrobial, and antioxidant properties of these compounds, coupled with their ability to modulate key signaling pathways, underscore their potential as scaffolds for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of substituted benzofuran carboxylic acids.

References

- 1. mdpi.com [mdpi.com]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 9. jopcr.com [jopcr.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes data from its close structural analog, 5-methoxy-2-methyl-benzofuran-3-carboxylic acid, to provide predicted spectral characteristics. This information is valuable for researchers engaged in the synthesis, identification, and application of benzofuran derivatives in fields such as medicinal chemistry and materials science.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₂O₄

-

Molecular Weight: 220.22 g/mol

-

CAS Number: 300673-97-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 1H | Ar-H |

| ~7.3 | Doublet | 1H | Ar-H |

| ~6.9 | Doublet of Doublets | 1H | Ar-H |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~2.7 | Singlet | 3H | -CH₃ (at C2) |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~155 | Ar-C (C-O) |

| ~148 | Ar-C (C-O) |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~115 | Ar-C |

| ~112 | Ar-C |

| ~105 | Ar-C |

| ~64 | -OCH₂CH₃ |

| ~15 | -CH₃ (at C2) |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2980, 2940 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid)[1] |

| ~1620, 1580 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1200 | Strong | C-O stretch (Carboxylic Acid)[1] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

| 205 | [M - CH₃]⁺ |

| 192 | [M - C₂H₄]⁺ |

| 175 | [M - COOH]⁺ |

| 147 | [M - COOH - C₂H₄]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for protons.[2][3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2][3]

3.2 Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the thin film method, a small amount of the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[4][5] After the solvent evaporates, the plate is mounted in the spectrometer, and the spectrum is recorded.[4]

3.3 Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source.[6] For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Relevance in Drug Discovery and Development

Benzofuran derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The structural motif of 5-alkoxy-2-methyl-benzofuran-3-carboxylic acid is of interest to medicinal chemists for the development of novel therapeutic agents. The spectroscopic characterization of these molecules is a critical step in ensuring their purity and confirming their chemical identity before biological evaluation.

The diagram below illustrates a simplified conceptual pathway of how a benzofuran derivative might be investigated in a drug discovery context.

Caption: Drug Discovery and Development Pathway.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Heterocycle: A Technical History of Benzofuran Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and foundational synthesis of benzofuran compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of this important heterocyclic scaffold from its first chemical synthesis to its discovery in nature, providing key experimental protocols, quantitative data, and a historical perspective on its evolving significance.

Executive Summary

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its story begins in the late 19th century with its first synthesis and later discovery as a widespread component of the natural world. This guide provides an in-depth look at these seminal discoveries, offering detailed experimental methodologies, physical and chemical property data for early benzofuran compounds, and a timeline of key milestones. The content is designed to provide researchers with a thorough understanding of the foundational chemistry of benzofurans, enabling further innovation in the synthesis and application of its derivatives.

The Genesis of a Scaffold: The First Synthesis of Benzofuran

The history of benzofuran begins in 1870 with its first synthesis by William Henry Perkin.[1][2][3] The parent compound, initially named coumarone, was prepared from coumarin.[4][5] The key transformation, now known as the Perkin rearrangement , involves the treatment of a 3-halocoumarin with an alkali, leading to a ring contraction to form a benzofuran derivative.[6][7] This reaction laid the groundwork for the exploration of the benzofuran ring system.

The Perkin Rearrangement: A Foundational Reaction

The Perkin rearrangement is a critical reaction in the history of benzofuran chemistry. It proceeds via the heating of a 3-halocoumarin with an alkali, such as potassium hydroxide.[8] The generally accepted mechanism involves the initial base-catalyzed cleavage of the lactone ring of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.

Experimental Protocol: The Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic acid (A Representative Protocol)

Materials:

-

3-Bromocoumarin

-

Potassium hydroxide (KOH)

-

Water

-

Ethanol (optional, as a solvent)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A solution of 3-bromocoumarin is prepared in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a reflux condenser.

-

Base Addition: A solution of potassium hydroxide in water is added to the 3-bromocoumarin solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude benzofuran-2-carboxylic acid.

-

The precipitate is collected by filtration and washed with cold water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure benzofuran-2-carboxylic acid.

Nature's Blueprint: The First Isolation of a Benzofuran from a Natural Source

While the benzofuran ring system was first created in the laboratory, it was later discovered to be a common motif in a vast array of natural products. One of the earliest and most well-documented isolations of a naturally occurring benzofuran is euparin .

Euparin is a benzofuran derivative that was first isolated from plants of the Eupatorium genus. While the exact date of its very first isolation is not definitively cited in the readily available literature, its structure was elucidated and it has been recognized as a significant natural product from this plant family.[9][10]

Isolation of Euparin from Eupatorium buniifolium (A Representative Protocol)

The following is a generalized protocol for the isolation of euparin from Eupatorium buniifolium, based on modern phytochemical techniques that would have been conceptually similar in earlier isolations, albeit with less sophisticated equipment.

Materials:

-

Dried and powdered aerial parts of Eupatorium buniifolium

-

Organic solvents for extraction (e.g., dichloromethane, methanol)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as a mixture of dichloromethane and methanol, at room temperature for an extended period. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined organic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves separating the extract into fractions using techniques like column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Isolation of Euparin: The fractions are collected and monitored by thin-layer chromatography. Fractions containing the compound of interest (euparin) are identified based on their chromatographic behavior and, in modern practice, by their biological activity. These fractions are then combined and further purified by repeated chromatography until pure euparin is obtained.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including NMR (1H and 13C), mass spectrometry, UV, and IR spectroscopy.[9]

Quantitative Data for Early Benzofuran Compounds

The following tables summarize the key physical and chemical properties of the parent benzofuran and two of its simple, early-synthesized derivatives: 2-methylbenzofuran and 3-methylbenzofuran.

Table 1: Physical and Chemical Properties of Benzofuran

| Property | Value |

| Molecular Formula | C₈H₆O |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 173-175 °C |

| Melting Point | -18 °C |

| Density | 1.091 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene |

Data sourced from[11]

Table 2: Physical and Chemical Properties of 2-Methylbenzofuran

| Property | Value |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 197-198 °C[1] |

| Density | 1.057 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.560[1] |

| Solubility in Water | Practically insoluble[12] |

| Solubility in Organic Solvents | Soluble in alcohol[13] |

Table 3: Physical and Chemical Properties of 3-Methylbenzofuran

| Property | Value |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless to almost clear liquid[14] |

| Boiling Point | 197 °C[14] |

| Density | 1.06 g/mL[14] |

| Refractive Index | n20/D 1.55[14] |

Early Investigations into Biological Activity

Early investigations into the biological effects of benzofuran (then known as coumarone) were primarily focused on its toxicological profile due to its presence in coal tar, a byproduct of industrial processes. Studies from the early to mid-20th century, as reviewed in toxicological profiles by the Agency for Toxic Substances and Disease Registry (ATSDR), indicated that long-term exposure to 2,3-benzofuran could cause damage to the liver, kidneys, lungs, and stomach in animal models.[15][16] These early studies were largely observational and lacked the detailed mechanistic insights of modern pharmacology. There is limited evidence of investigations into specific therapeutic applications or signaling pathway interactions in the early decades following its discovery. The exploration of the diverse pharmacological activities of benzofuran derivatives, such as their anticancer, antimicrobial, and anti-inflammatory properties, is a more recent development in the history of this compound class.

Historical Timeline and Key Milestones

Logical Workflow for Benzofuran Discovery and Development

The historical progression of benzofuran chemistry follows a logical path from fundamental discovery to application-driven research.

Conclusion

The journey of benzofuran from a laboratory curiosity to a cornerstone of modern medicinal chemistry highlights a classic trajectory in chemical science. The foundational work of Perkin in its synthesis and the subsequent discovery of its prevalence in nature have paved the way for the development of a vast library of derivatives with a wide spectrum of biological activities. This guide serves as a testament to the enduring importance of fundamental chemical discoveries and their potential to drive innovation in drug development and other scientific fields.

References

- 1. 2-甲基苯并呋喃 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzofuran, 2-methyl- (CAS 4265-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]